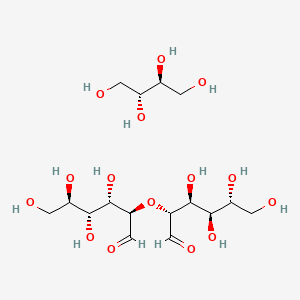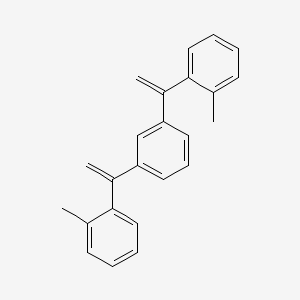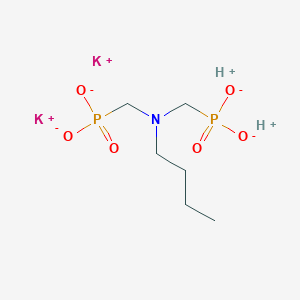
Dipotassium dihydrogen ((butylimino)bis(methylene))bisphosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipotassium dihydrogen ((butylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C6H17NO6P2K2 and a molecular weight of 337.33 g/mol. This compound is known for its unique structure, which includes two phosphonate groups attached to a butylamino backbone. It is primarily used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium dihydrogen ((butylimino)bis(methylene))bisphosphonate typically involves the reaction of butylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Butylamine} + \text{Formaldehyde} + \text{Phosphorous Acid} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
Dipotassium dihydrogen ((butylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The phosphonate groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the phosphonate groups under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce various phosphonate derivatives .
科学研究应用
Dipotassium dihydrogen ((butylimino)bis(methylene))bisphosphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, including as a bone resorption inhibitor.
Industry: Utilized in the development of specialized materials and as a component in certain industrial processes.
作用机制
The mechanism of action of dipotassium dihydrogen ((butylimino)bis(methylene))bisphosphonate involves its interaction with specific molecular targets. In biological systems, it is known to inhibit enzymes involved in bone resorption by binding to hydroxyapatite in bone tissue. This binding prevents the activity of osteoclasts, thereby reducing bone resorption and promoting bone density .
相似化合物的比较
Similar Compounds
Alendronate: Another bisphosphonate used in the treatment of osteoporosis.
Ibandronate: Similar in structure and function, used for bone density maintenance.
Zoledronic Acid: A potent bisphosphonate with applications in treating bone diseases.
Uniqueness
Dipotassium dihydrogen ((butylimino)bis(methylene))bisphosphonate is unique due to its specific butylamino backbone, which imparts distinct chemical properties and reactivity compared to other bisphosphonates. This uniqueness makes it valuable in specialized research applications .
属性
CAS 编号 |
94277-98-2 |
|---|---|
分子式 |
C6H15K2NO6P2 |
分子量 |
337.33 g/mol |
IUPAC 名称 |
dipotassium;N,N-bis(phosphonatomethyl)butan-1-amine;hydron |
InChI |
InChI=1S/C6H17NO6P2.2K/c1-2-3-4-7(5-14(8,9)10)6-15(11,12)13;;/h2-6H2,1H3,(H2,8,9,10)(H2,11,12,13);;/q;2*+1/p-2 |
InChI 键 |
INBSPTQLBUWKTK-UHFFFAOYSA-L |
规范 SMILES |
[H+].[H+].CCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-[(4-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine](/img/structure/B12687109.png)
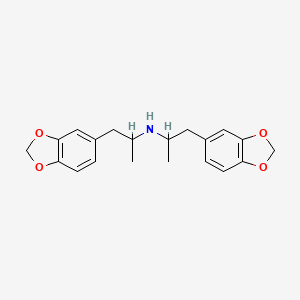
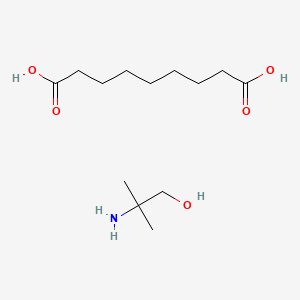
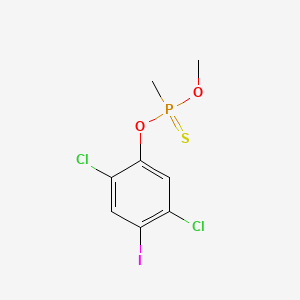

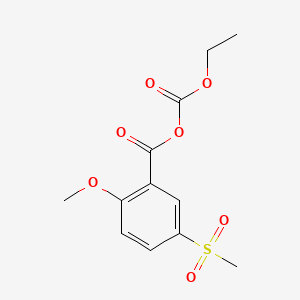

![[[[3-(1,3-Dimethylbutoxy)propyl]imino]bis(methylene)]bisphosphonic acid](/img/structure/B12687171.png)
